
Vilazodone D8
Descripción general
Descripción
Vilazodona D8 es una forma deuterada de Vilazodona, un compuesto utilizado principalmente como antidepresivo. La propia Vilazodona es un inhibidor selectivo de la recaptación de serotonina (ISRS) y un agonista parcial del receptor 5-HT1A de la serotonina . La forma deuterada, Vilazodona D8, se utiliza a menudo como estándar interno en química analítica para la cuantificación de Vilazodona mediante cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Vilazodona implica varios pasos, comenzando por el 5-cianoindol y la 5-nitrobenzofuran-2-carboxamida . El proceso incluye:
Reacción de 5-cianoindol con cloruro de 4-clorobutanoilo: en presencia de catalizador de isobutil-AlCl2 para formar un intermedio.
Reducción del intermedio: utilizando hidruro de 2-(metoxietoxi)aluminio.
Hidrogenación de 5-nitrobenzofuran-2-carboxamida: con Pd/C para formar otro intermedio.
Sustitución nucleófila: de los intermedios utilizando K2CO3/DMF para finalmente obtener Vilazodona.
Métodos de producción industrial
Para la producción industrial, un método más escalable y rentable implica utilizar 4-cianoanilina y 5-bromo-2-hidroxibenzaldehído como materiales de partida. Este método produce Vilazodona con una pureza del 99% y un rendimiento global del 24% .
Análisis De Reacciones Químicas
Tipos de reacciones
La Vilazodona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Suele implicar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se utilizan comúnmente reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Carbonato de potasio, dimetilformamida (DMF).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener el compuesto final, Vilazodona .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Vilazodone D8 functions by selectively inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, its partial agonist activity at the 5-HT1A receptor contributes to enhanced serotonergic neurotransmission. This unique action profile allows for potential therapeutic benefits while minimizing common side effects associated with traditional selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and weight gain .
Treatment of Major Depressive Disorder
This compound has been primarily studied for its efficacy in treating MDD. Clinical trials have demonstrated that vilazodone-treated patients show significant improvements in depression rating scales compared to placebo . For instance, one pivotal study reported a response rate of 44% in patients receiving vilazodone versus 30% in those on placebo . The most common adverse effects include gastrointestinal disturbances like diarrhea and nausea, but these are generally manageable .
Potential for Broader Psychiatric Applications
Given its pharmacodynamic profile, this compound may also hold promise for treating other psychiatric disorders. Research suggests that compounds with similar mechanisms have been effective in managing generalized anxiety disorder, obsessive-compulsive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder (PTSD) . Animal studies indicate that vilazodone can reduce symptoms akin to PTSD, such as hyperarousal and anxiety following traumatic stress .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for quantifying vilazodone levels in biological samples. Its unique isotopic labeling allows researchers to track its pharmacokinetics and metabolism more accurately than non-deuterated forms .
Formulation Development
Recent studies have explored the formulation of vilazodone nanoparticles to enhance its solubility and bioavailability. These formulations have shown significant antidepressant-like activity in vivo compared to pure vilazodone, suggesting that nanoparticle technology could improve therapeutic outcomes through better absorption and distribution .
Comparative Analysis with Other Antidepressants
The following table summarizes the comparative mechanisms of action and unique features of this compound versus other common antidepressants:
Compound | Mechanism of Action | Unique Features |
---|---|---|
This compound | Serotonin reuptake inhibitor and 5-HT1A partial agonist | Reduced sexual dysfunction compared to SSRIs |
Fluoxetine | Selective serotonin reuptake inhibitor | First SSRI introduced; well-studied |
Sertraline | Selective serotonin reuptake inhibitor | Broad therapeutic use; effective against anxiety |
Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |
Agomelatine | Melatonergic agent and selective serotonin antagonist | Regulates circadian rhythms |
Case Studies and Clinical Trials
Several clinical trials have validated the efficacy of this compound. For example, a double-blind study involving 481 adults with MDD demonstrated significant improvements in depression severity using the Montgomery-Asberg Depression Rating Scale (MADRS) after eight weeks of treatment with vilazodone . Another study highlighted its tolerability profile, noting minimal adverse effects related to sexual function compared to placebo .
Mecanismo De Acción
La Vilazodona D8, al igual que la Vilazodona, actúa inhibiendo selectivamente la recaptación de serotonina en el sistema nervioso central y actuando como agonista parcial de los receptores 5-HT1A . Esta acción dual aumenta los niveles de serotonina en el cerebro, lo que se asocia con sus efectos antidepresivos .
Comparación Con Compuestos Similares
Compuestos similares
Bupropión: Otro antidepresivo, pero actúa inhibiendo la recaptación de noradrenalina y dopamina.
Cymbalta (Duloxetina): Un antidepresivo que inhibe la recaptación de serotonina y noradrenalina.
Singularidad
La singularidad de la Vilazodona reside en su doble mecanismo de acción como ISRS y agonista parcial del receptor 5-HT1A, lo que puede dar lugar a menos efectos secundarios sexuales en comparación con otros ISRS .
Actividad Biológica
Vilazodone D8, a derivative of vilazodone, is a novel compound primarily utilized in the treatment of Major Depressive Disorder (MDD). Its unique pharmacological profile combines selective serotonin reuptake inhibition with partial agonism at serotonin 5-HT1A receptors, offering a distinct approach to managing depression. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . The compound exhibits high affinity for the serotonin transporter (SERT), with an IC50 value of 0.2 nM, and acts as a partial agonist at the 5-HT1A receptor with an IC50 of 0.5 nM . This dual action is believed to enhance serotonergic neurotransmission while mitigating some common side effects associated with traditional SSRIs, such as delayed onset of therapeutic effects.
Table 1: Mechanistic Properties of this compound
Property | Value |
---|---|
SERT Inhibition IC50 | 0.2 nM |
5-HT1A Partial Agonism IC50 | 0.5 nM |
Norepinephrine Reuptake Ki | 56 nM |
Dopamine Reuptake Ki | 37 nM |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it achieves peak plasma concentrations between 3.7 to 5.3 hours post-administration, with a half-life ranging from 20 to 24 hours . The bioavailability significantly increases when taken with food, rising from 22% to 72% , highlighting the importance of dietary considerations in its administration .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 156 ng/ml (80 mg) |
Time to Peak Concentration | 3.7 - 5.3 hours |
Half-life | 20 - 24 hours |
Bioavailability | 22% (fasting) / 72% (with food) |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms in patients diagnosed with MDD. Two pivotal trials showed that patients receiving 40 mg/day of Vilazodone exhibited significant improvements on the Montgomery–Asberg Depression Rating Scale (MADRS) compared to placebo .
Table 3: Clinical Trial Results
Study | Vilazodone Group (n=436) | Placebo Group (n=433) | Mean Difference (95% CI) |
---|---|---|---|
Change from Baseline to Week 8 | -3.2 | - | -3.2 (-5.2 to -1.3) |
Change from Baseline to Week 8 | -2.5 | - | -2.5 (-4.4 to -0.6) |
Safety Profile and Adverse Events
While this compound is generally well-tolerated, it has been associated with several adverse events, particularly gastrointestinal disturbances such as diarrhea and nausea . A recent analysis from the FDA Adverse Event Reporting System (FAERS) identified 5,375 reports linked to Vilazodone, with notable incidents of psychiatric and nervous system disorders .
Table 4: Common Adverse Events
Adverse Event | Vilazodone (%) | Placebo (%) |
---|---|---|
Diarrhea | 28 | 9 |
Nausea | 23 | 5 |
Insomnia | 6 | 2 |
Fatigue | 4 | 3 |
Propiedades
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i9D2,10D2,11D2,12D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEGOXDYSFKCPT-PMCMNDOISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCC2=CNC3=C2C=C(C=C3)C#N)([2H])[2H])([2H])[2H])C4=CC5=C(C=C4)OC(=C5)C(=O)N)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.